N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine
Overview
Description
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a tetrazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction where a triazine derivative is reacted with a tetrazole compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as Yb(OTf)3. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives and tetrazole-containing molecules. Examples include:
- N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine
Uniqueness
N-(4-methoxyphenyl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-N-(4-methoxyphenyl)-6-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9OS/c1-28-14-9-7-12(8-10-14)20-17-22-15(21-16(19)23-17)11-29-18-24-25-26-27(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H3,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZWXARLFZPZLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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